Cas no 85841-26-5 ([1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(4-chlorophenyl)-)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(4-chlorophenyl)- structure](https://www.kuujia.com/scimg/cas/85841-26-5x500.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(4-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(4-chlorophenyl)-
- STK729004
- SMR000169087
- CCG-124392
- HMS1368P03
- 1D-049
- MFCD00138734
- MLS000543118
- 6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Oprea1_050446
- HMS3432L06
- CHEMBL1343542
- 6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Bionet2_001689
- 85841-26-5
- DB-336496
- AKOS003379237
- HMS2417H11
-
- MDL: MFCD00138734
- Inchi: InChI=1S/C11H8ClN5/c12-8-3-1-7(2-4-8)9-5-14-11-15-6-16-17(11)10(9)13/h1-6H,13H2
- InChI Key: SZOGRDCSLLFTNT-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 245.0468230Da
- Monoisotopic Mass: 245.0468230Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.1Ų
- XLogP3: 2
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(4-chlorophenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 170992-500mg |
6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
85841-26-5 | 500mg |
$918.00 | 2023-09-06 | ||
A2B Chem LLC | AI70527-10mg |
6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
85841-26-5 | >90% | 10mg |
$240.00 | 2024-04-19 | |
Matrix Scientific | 170992-1g |
6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
85841-26-5 | 1g |
$1836.00 | 2023-09-06 | ||
A2B Chem LLC | AI70527-1mg |
6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
85841-26-5 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI70527-5mg |
6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
85841-26-5 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI70527-5g |
6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
85841-26-5 | >90% | 5g |
$4744.00 | 2024-04-19 | |
Matrix Scientific | 170992-5g |
6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
85841-26-5 | 5g |
$7343.00 | 2023-09-06 | ||
A2B Chem LLC | AI70527-500mg |
6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
85841-26-5 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI70527-1g |
6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
85841-26-5 | >90% | 1g |
$1295.00 | 2024-04-19 |
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(4-chlorophenyl)- Related Literature
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
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Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
Additional information on [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(4-chlorophenyl)-
Introduction to [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(4-chlorophenyl)- (CAS No. 85841-26-5)
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(4-chlorophenyl)- (CAS No. 85841-26-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the triazolo-pyrimidine class of molecules, which are known for their broad spectrum of biological effects and utility in the development of novel therapeutic agents.
The chemical structure of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(4-chlorophenyl)- features a fused triazole ring system connected to a pyrimidine core. The presence of the chlorophenyl substituent at the 6-position of the triazolo-pyrimidine scaffold introduces additional functional diversity, making it a valuable scaffold for medicinal chemists seeking to develop new drugs. The compound's molecular formula is C11H8ClN5, and it exhibits a molecular weight of 253.64 g/mol.
One of the most compelling aspects of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(4-chlorophenyl)- is its potential as a lead compound in drug discovery. Recent studies have highlighted its inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, research has demonstrated that this compound can interact with kinases and other target proteins involved in cancer signaling pathways. The ability to modulate these pathways makes it a promising candidate for further development into an anticancer therapeutic.
Moreover, the structural features of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(4-chlorophenyl)- have been investigated for their ability to enhance drug-like properties such as solubility and bioavailability. The chlorophenyl group not only contributes to the compound's binding affinity but also influences its pharmacokinetic behavior. These properties are critical for optimizing drug candidates for clinical use.
In the realm of academic research, [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(4-chlorophenyl)- has been studied in conjunction with other heterocyclic compounds to explore structure-activity relationships (SAR). Researchers have synthesized analogs of this molecule by modifying various substituents and have observed significant changes in their biological activities. These findings provide valuable insights into designing more effective and selective drug candidates.
The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(4-chlorophenyl)- involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the condensation of appropriate precursors under controlled temperatures and inert atmospheres. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the chlorophenyl group efficiently.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(4-chlorophenyl)- at the molecular level. Molecular docking studies have been conducted to predict its binding interactions with target proteins. These simulations have helped researchers identify key residues involved in binding and have provided insights into optimizing the compound's potency and selectivity.
The pharmacological profile of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(4-chlorophenyl)- has been evaluated in various in vitro and in vivo models. Preliminary results suggest that it exhibits significant inhibitory activity against enzymes such as tyrosine kinases and phosphodiesterases. These enzymes are known to be involved in multiple disease pathways, including cancer and inflammation.
In conclusion, [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(4-chlorophenyl)- (CAS No. 85841-26-5) is a structurally interesting compound with potential therapeutic applications. Its unique chemical properties make it a valuable scaffold for drug discovery efforts aimed at developing novel treatments for human diseases. Further research is warranted to fully elucidate its biological activities and explore its potential as a lead compound for new therapeutic agents.
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